Lyngbyastatin 5
Description
Structure
2D Structure
Properties
Molecular Formula |
C53H68N8O15 |
|---|---|
Molecular Weight |
1057.1 g/mol |
IUPAC Name |
(2S)-N-[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2S)-2-[[(2R)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-(4-hydroxyphenyl)butanamide |
InChI |
InChI=1S/C53H68N8O15/c1-7-36-46(68)57-38-23-24-42(66)61(51(38)73)40(26-32-11-9-8-10-12-32)52(74)60(6)39(25-33-15-20-35(64)21-16-33)48(70)58-43(28(2)3)53(75)76-30(5)44(50(72)55-36)59-47(69)37(22-17-31-13-18-34(63)19-14-31)56-45(67)29(4)54-49(71)41(65)27-62/h7-16,18-21,28-30,37-44,62-66H,17,22-27H2,1-6H3,(H,54,71)(H,55,72)(H,56,67)(H,57,68)(H,58,70)(H,59,69)/b36-7-/t29-,30+,37-,38-,39-,40-,41+,42+,43-,44-/m0/s1 |
InChI Key |
KKTKZTTVMLKFOE-RNXFLSOQSA-N |
Isomeric SMILES |
C/C=C\1/C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@H](CCC3=CC=C(C=C3)O)NC(=O)[C@H](C)NC(=O)[C@@H](CO)O)C)C(C)C)CC4=CC=C(C=C4)O)C)CC5=CC=CC=C5)O |
Canonical SMILES |
CC=C1C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(CCC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(CO)O)C)C(C)C)CC4=CC=C(C=C4)O)C)CC5=CC=CC=C5)O |
Synonyms |
lyngbyastatin 5 |
Origin of Product |
United States |
Structural Analogues and Relationships
Relationship to Dolastatin 13 Analogues
This compound is classified as a new analogue of Dolastatin 13, a depsipeptide originally isolated from the sea hare Dolabella auricularia. researchgate.netacs.orgacs.orgnih.govacs.org The discovery of this compound and its congeners from a cyanobacterial source provides further evidence for the hypothesis that many dolastatins are of cyanobacterial origin, likely acquired by organisms like the sea hare through their diet. acs.orgfrontiersin.orgacs.org The structural kinship is defined by a characteristic cyclic depsipeptide core. acs.org Symplostatin 2, another Dolastatin 13 analogue, was also isolated from a marine cyanobacterium, further supporting this connection. acs.org
Comparative Analysis with Lyngbyastatins 4, 6, and 7
Lyngbyastatins 5 and 6 were isolated from re-collections of the same cyanobacterium, Lyngbya confervoides, that yielded the major metabolite Lyngbyastatin 4. acs.orgacs.org Lyngbyastatin 7 was found in a different collection of Lyngbya sp.. researchgate.netacs.org These compounds share an identical cyclic core composed of Threonine, Valine, N-Me-Tyrosine, Phenylalanine, Ahp, and Abu residues. scienceopen.com
The primary structural differences are found in their side chains and specific functional groups:
Lyngbyastatin 4 features a sulfated glyceric acid unit in its side chain. researchgate.netacs.org
This compound is the direct desulfated analogue of Lyngbyastatin 4. researchgate.net Researchers confirmed that this compound is a genuine natural product and not an artifact formed during the isolation process. researchgate.net
Lyngbyastatin 6 differs from Lyngbyastatin 4 in the side chain, where it possesses a sulfated and O-methylated glyceric acid residue. researchgate.net
Lyngbyastatin 7 is another Dolastatin 13 analogue but features a different side chain composition compared to Lyngbyastatins 4, 5, and 6. researchgate.netuwm.edu
Table 2: Comparative Structural Features of Lyngbyastatins 4, 5, 6, and 7
| Compound | Core Structure | Key Side Chain Feature | Molecular Formula |
|---|---|---|---|
| Lyngbyastatin 4 | Identical to 5, 6, 7 | Sulfated glyceric acid | C₅₃H₆₈N₈O₁₈S npatlas.orgebi.ac.uk |
| This compound | Identical to 4, 6, 7 | Glyceric acid (desulfated) | C₅₃H₆₈N₈O₁₅ acs.org |
| Lyngbyastatin 6 | Identical to 4, 5, 7 | Sulfated, O-methylated glyceric acid | C₅₄H₇₀N₈O₁₈S uni.luuwm.edu |
| Lyngbyastatin 7 | Identical to 4, 5, 6 | Different side chain composition | C₄₈H₆₆N₈O₁₂ uwm.edunpatlas.org |
This table highlights the structural similarities and key differences among the related Lyngbyastatin compounds. researchgate.netacs.orguwm.edunpatlas.orgebi.ac.ukuni.lunpatlas.org
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 2-amino-2-butenoic acid (Abu) |
| 3-amino-6-hydroxy-2-piperidone (Ahp) |
| Alanine |
| Dolastatin 13 |
| Glyceric acid |
| Homotyrosine (Htyr) |
| Lyngbyastatin 4 |
| This compound |
| Lyngbyastatin 6 |
| Lyngbyastatin 7 |
| N-methyltyrosine |
| Phenylalanine |
| Symplostatin 2 |
| Threonine |
Biosynthetic Pathways and Enzymology of Lyngbyastatins
Identification and Characterization of Biosynthetic Gene Clusters (BGCs) for Lyngbyastatins
The genetic blueprint for lyngbyastatin production is encoded in dedicated biosynthetic gene clusters (BGCs). A significant breakthrough in understanding this process came from the identification of a 52-kb BGC in the marine cyanobacterium Okeania sp. VPG18-21, which is responsible for producing lyngbyastatin 1 and 3. nih.govwikipedia.org This discovery was achieved through a combination of mass spectrometry to identify the compounds in the organism's extract, followed by metagenomic sequencing to locate the corresponding genetic pathway. nih.gov
This putative lyngbyastatin (lbn) BGC encodes six large enzymes: four non-ribosomal peptide synthetases (NRPSs, designated LbnB-D and LbnF), one polyketide synthase (PKS, LbnE), and one hybrid PKS-NRPS enzyme (LbnA). nih.govnih.gov The organization of the genes within this cluster appears to be colinear, meaning the sequence of enzymatic domains largely corresponds to the order of monomer incorporation into the final molecule. nih.govacs.org
While the BGC for lyngbyastatins 1 and 3 has been characterized in detail, research on lyngbyastatin 5, isolated from Lyngbya spp., has also pointed to a similar biosynthetic origin. researchgate.netasm.org A putative non-ribosomal peptide synthetase (NRPS) BGC was identified in the genome of a this compound-producing organism, suggesting a related enzymatic assembly line. researchgate.net The production of different lyngbyastatin analogues, such as lyngbyastatins 5, 6, and 7, by various Lyngbya species highlights the chemical diversity generated by these biosynthetic pathways. researchgate.netasm.org This diversity can often be attributed to the relaxed substrate specificity of the biosynthetic enzymes. mdpi.com
Enzymatic Machinery of Biosynthesis
The synthesis of the lyngbyastatin scaffold is carried out by a modular enzymatic system, where specific domains are responsible for selecting, activating, and linking the amino acid and acyl-CoA building blocks.
NRPS enzymes are responsible for incorporating the amino acid residues into the lyngbyastatin structure. nih.gov In the lbn cluster for lyngbyastatins 1 and 3, four enzymes are pure NRPSs (LbnB, LbnC, LbnD, and LbnF). wikipedia.org These enzymes function as an assembly line. For instance, LbnB incorporates a glycine (B1666218) residue, while LbnC adds L-leucine and another glycine. wikipedia.org LbnD is responsible for adding two L-valine residues and a tyrosine. wikipedia.org The final NRPS enzyme, LbnF, adds an L-alanine before the entire chain is released and cyclized. wikipedia.org A notable feature is the presence of an N-methyltransferase (NMT) domain in one of the LbnC modules, which methylates the nitrogen of the L-leucine residue. wikipedia.org
PKS modules contribute the non-amino acid portions of the structure, which are derived from short-chain carboxylic acids. nih.gov The lbn cluster contains one dedicated PKS enzyme, LbnE. wikipedia.org This enzyme is responsible for coupling an acyl unit from malonyl-CoA and subsequently methylating the alpha-carbon twice, creating a distinctive quaternary carbon center. wikipedia.org
A key feature of lyngbyastatin biosynthesis is the involvement of a hybrid NRPS-PKS enzyme, LbnA. nih.govnih.gov This megaenzyme initiates the entire biosynthetic process. wikipedia.org Its PKS domains are predicted to activate and load either propionic acid (for lyngbyastatin 1) or butyric acid (for lyngbyastatin 3) to begin the synthesis. wikipedia.org The PKS portion of LbnA contains ketosynthase (KS), acyltransferase (AT), thiolation (T), methyltransferase (MT), and aminotransferase (AmT) domains. nih.gov Following the initial PKS steps, the NRPS domains within LbnA—including condensation (C), adenylation (A), and thiolation (T) domains—incorporate the 2-hydroxy-3-methylvaleric acid (Hmva) unit. nih.govwikipedia.org The hydroxyl group in this unit is believed to be formed by the action of a ketoreductase (KR) domain also found within LbnA. nih.govwikipedia.org
Bioinformatic Analysis of Biosynthetic Genes and Domains
Bioinformatic tools are essential for predicting the function of biosynthetic pathways from genomic data. The lbn gene cluster from Okeania sp. VPG18-21 was analyzed using software like antiSMASH 6.0 to identify the BGC and its boundaries. nih.gov The specific functions of the enzymatic domains within the LbnA-F proteins were predicted based on sequence similarity to known enzymes. nih.gov
For the NRPS adenylation (A) domains, which are responsible for selecting the specific amino acid to be incorporated, tools like NRPSpredictor were used to forecast their substrate specificities. nih.govucsd.edu For example, the A-domain of LbnF was correctly predicted to activate L-alanine. nih.gov This bioinformatic analysis provided a complete, step-by-step hypothetical model of the biosynthesis of lyngbyastatins 1 and 3, which aligned perfectly with their chemical structures. nih.gov
Biochemical Characterization of Key Biosynthetic Enzymes and Substrate Specificities
To confirm the predictions made by bioinformatics, key enzymes from the pathway are often produced in a laboratory setting and tested for their activity. In the study of the lbn cluster, three recombinant adenylation (A) domains from the enzymes LbnA and LbnD were expressed and biochemically characterized. nih.govnih.gov These experiments confirmed that the A-domains activated the specific amino acids predicted by the bioinformatic analysis, providing strong evidence that the identified BGC is indeed responsible for lyngbyastatin biosynthesis. nih.govnih.gov The relaxed substrate specificity of some of these enzymes, particularly the initial PKS/NRPS hybrid that can accept different starter units, is a likely mechanism for the natural production of multiple lyngbyastatin analogues from a single gene cluster. mdpi.com
Data Tables
Table 1: Biosynthetic Gene Cluster for Lyngbyastatins 1 & 3 (lbn)
| Gene | Enzyme Type | Predicted Function in Biosynthesis |
|---|---|---|
| LbnA | Hybrid PKS-NRPS | Initiates biosynthesis with a propionic or butyric acid starter unit; synthesizes and incorporates (2S,3R)-3-amino-2-methylpentanoic acid (MAP) or (2S,3R)-3-amino-2-methylhexanoic acid (Amha) and 2-hydroxy-3-methylvaleric acid (Hmva). nih.govwikipedia.org |
| LbnB | NRPS | Incorporates a glycine residue. wikipedia.org |
| LbnC | NRPS | Incorporates L-leucine (with N-methylation) and a glycine residue. wikipedia.org |
| LbnD | NRPS | Incorporates two L-valine residues and one L-tyrosine residue. wikipedia.org |
| LbnE | PKS | Incorporates a malonyl-CoA derived unit with subsequent dimethylation. wikipedia.org |
| LbnF | NRPS | Incorporates the final L-alanine residue and catalyzes macrocyclization via its thioesterase (TE) domain to release the final product. nih.govwikipedia.org |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Lyngbyastatin 1 |
| Lyngbyastatin 3 |
| Lyngbyastatin 4 |
| This compound |
| Lyngbyastatin 6 |
| Lyngbyastatin 7 |
| Somamide B |
| Dolastatin 12 |
| Dolastatin 13 |
| (2S,3R)-3-amino-2-methylpentanoic acid (MAP) |
| (2S,3R)-3-amino-2-methylhexanoic acid (Amha) |
| 2-hydroxy-3-methylvaleric acid (Hmva) |
| Glycine |
| L-alanine |
| L-leucine |
| L-valine |
| L-tyrosine |
| Malonyl-CoA |
| Propionic acid |
Strategies for Heterologous Expression of Lyngbyastatin Pathways
The limited availability of lyngbyastatins from their native marine cyanobacterial sources presents a significant hurdle for in-depth pharmacological investigation and potential clinical development. Many of these cyanobacteria are slow-growing, difficult to culture in laboratory settings, and often resistant to genetic manipulation, making it challenging to increase production yields or to engineer the biosynthetic pathways. researchgate.netnih.gov Heterologous expression—the process of transferring the biosynthetic gene cluster (BGC) responsible for producing a natural product into a more tractable host organism—emerges as a powerful and promising strategy to overcome these limitations. rsc.orgmdpi.com This approach not only offers a sustainable supply of the desired compounds but also opens avenues for biosynthetic pathway elucidation and the creation of novel analogs through genetic engineering. mdpi.comescholarship.org
The foundation for the heterologous expression of lyngbyastatins was established with the identification and characterization of their biosynthetic gene clusters. nih.gov For instance, a putative 52-kb lyngbyastatin BGC was identified from the marine cyanobacterium Okeania sp. VPG18-21. This cluster encodes a complex assembly of enzymes, including one polyketide synthase/non-ribosomal peptide synthetase hybrid (LbnA), four non-ribosomal peptide synthetases (LbnB, LbnC, LbnD, and LbnF), and one polyketide synthase (LbnE). nih.gov The discovery of this and other related BGCs from organisms like Okeania sp. SIO1I7 and Moorea sp. SIO1G6 provides the essential genetic blueprint required to attempt reconstruction of the biosynthetic pathway in a foreign host. nih.gov
Several key strategies and considerations are paramount for the successful heterologous expression of a large and complex pathway like that of lyngbyastatin.
Selection of a Heterologous Host
The choice of the host organism is one of the most critical factors for success. nih.gov Genetically tractable hosts such as Escherichia coli, various Streptomyces species, and even model cyanobacteria have been developed for expressing cyanobacterial BGCs. researchgate.netnih.gov
Escherichia coli : As one of the most well-characterized microbial chassis, E. coli offers rapid growth, a vast array of genetic tools, and well-established fermentation protocols. rsc.orgresearchgate.net Its GC content is more similar to that of cyanobacteria than many other hosts, which can be advantageous for gene expression. researchgate.net Successful high-titer production of another complex cyanobacterial metabolite, lyngbyatoxin A, in E. coli demonstrates its potential for producing non-ribosomal peptides. nih.govnih.gov However, challenges remain, as E. coli may lack the specific precursors or the necessary post-translational modifying enzymes required for the biosynthesis of complex natural products. rsc.orgmdpi.com For instance, the activation of NRPS and PKS enzymes requires a phosphopantetheinyl transferase (PPTase), which often needs to be co-expressed in E. coli to ensure the proper folding and function of the biosynthetic machinery. nih.govmdpi.com
Streptomyces species : These bacteria are renowned producers of secondary metabolites, including many polyketides and non-ribosomal peptides. pnas.org They possess the native machinery for the post-translational modification of PKS and NRPS enzymes and are often rich in the precursor molecules needed for complex biosynthesis. bristol.ac.ukconicet.gov.ar Strains like Streptomyces coelicolor and Streptomyces lividans have been engineered to serve as "clean" hosts by deleting their endogenous BGCs, thereby preventing the production of interfering native compounds. nih.govasm.org However, the high GC content of Streptomyces genomes can sometimes lead to issues with the expression of genes from lower GC-content organisms like cyanobacteria, and transformation efficiencies can be low. nih.gov
Model Cyanobacteria : Using a model cyanobacterium like Anabaena (Nostoc) sp. PCC 7120 or Synechococcus elongatus PCC 7942 as a heterologous host is another viable strategy. researchgate.netrsc.org These hosts are photoautotrophic and have metabolic frameworks that are inherently more similar to the native lyngbyastatin producers. rsc.org This can be beneficial for the supply of specific precursors and for the proper functioning of the biosynthetic enzymes. mdpi.com Recently, genetic tools for these model cyanobacteria have advanced significantly, facilitating the integration and expression of large gene clusters. researchgate.netrsc.org For example, high-titer production of cryptomaldamide was achieved in Anabaena when expression in S. elongatus failed, highlighting that host choice is crucial and sometimes empirical. researchgate.net
Gene Cluster Cloning and Assembly
The large size of the lyngbyastatin BGC (e.g., 52 kb) makes its cloning and transfer a significant technical challenge. mdpi.comnih.gov Standard restriction-ligation cloning methods are often inadequate for such large DNA fragments. Advanced techniques are required, including:
In vivo assembly : Methods like Transformation-Associated Recombination (TAR) in yeast or Red/ET recombineering in E. coli allow for the assembly of large DNA fragments directly from PCR products or genomic DNA. mdpi.com
Bacterial Artificial Chromosomes (BACs) : These vectors can accommodate very large DNA inserts (over 100 kb) and can be stably maintained in E. coli before being transferred to the final expression host, often via conjugation. conicet.gov.ar This method allows for the cloning of the entire BGC, including its native regulatory elements if desired.
Direct Pathway Cloning (DiPaC) : This is a recently developed strategy for capturing and expressing BGCs that has shown promise for complex cyanobacterial pathways. researchgate.net
Optimization of Expression
Once the BGC is successfully transferred into the chosen host, several factors must be optimized to achieve detectable, and ideally high-titer, production of lyngbyastatin.
Promoter Engineering : The native promoters within the lyngbyastatin BGC may not be recognized efficiently by the transcriptional machinery of the heterologous host. mdpi.comnih.gov Replacing them with strong, inducible promoters (e.g., tetracycline-inducible or arabinose-inducible promoters in E. coli) provides tight control over gene expression and can significantly boost production levels. researchgate.netmdpi.com
Codon Optimization : The codon usage patterns can differ significantly between cyanobacteria and the heterologous host. Synthesizing parts of the gene cluster with codons optimized for the expression host can prevent translational stalls and improve protein yields.
Precursor Supply : The biosynthesis of lyngbyastatins requires a specific set of amino acid and short-chain carboxylic acid building blocks. The heterologous host may not produce these precursors in sufficient quantities. nih.gov Metabolic engineering of the host to enhance the flux through relevant primary metabolic pathways can be necessary to boost the final product yield. nih.gov
The heterologous expression of the lyngbyastatin pathway has not yet been reported, but the strategies outlined above, building on successes with other complex cyanobacterial natural products, provide a clear roadmap. nih.gov The successful implementation of these strategies would not only secure a sustainable source of these potent anticancer agents but also enable the systematic study of their biosynthesis and the engineered production of novel, potentially improved, derivatives. nih.gov
Enzyme Inhibition Profile and Molecular Mechanism of Action
Potent and Selective Elastase Inhibition
Lyngbyastatin 5 is a potent inhibitor of elastase, a serine protease involved in the breakdown of elastin. Its inhibitory effects have been characterized against elastases from different species.
Inhibition of Porcine Pancreatic Elastase (PPE)
This compound exhibits potent inhibitory activity against porcine pancreatic elastase (PPE). researchgate.netacs.orgfrontiersin.orgnih.gov Studies have reported IC₅₀ values for this compound in the nanomolar range, indicating its high potency. For instance, research has shown an IC₅₀ value of 0.0032 µM for this compound against PPE. frontiersin.orgfrontiersin.org This potent inhibition highlights its potential as a significant elastase inhibitor. researchgate.netacs.orgnih.govoregonstate.edu Along with its analogs, lyngbyastatins 6 and 7, and somamide B, this compound has been found to selectively inhibit elastase over other serine proteases. researchgate.netacs.orgnih.gov The IC₅₀ values for this group of compounds against PPE range from 3 to 10 nM. researchgate.netacs.orgnih.gov
Table 1: Inhibitory Activity of this compound and Related Compounds against Porcine Pancreatic Elastase (PPE)
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| This compound | 0.0032 | frontiersin.orgfrontiersin.org |
| Lyngbyastatin 6 | 0.0033 | frontiersin.orgfrontiersin.org |
| Lyngbyastatin 7 | 0.0083 | frontiersin.orgfrontiersin.org |
| Somamide B | 0.0095 | frontiersin.orgfrontiersin.org |
Inhibition of Human Neutrophil Elastase (HNE)
Overactivity of human neutrophil elastase (HNE) is implicated in a variety of inflammatory diseases. frontiersin.org While direct IC₅₀ values for this compound against HNE are not extensively reported in the provided context, the potent inhibition of PPE by the lyngbyastatin series suggests a strong potential for HNE inhibition as well. nih.gov For example, the related compound lyngbyastatin 7 has an IC₅₀ of 23 nM against HNE. mdpi.com Symplostatins, which are structurally similar to lyngbyastatins, have also shown potent inhibition of HNE, with IC₅₀ values as low as 21 nM. mdpi.com Given the structural similarities and the shared mechanism of action, it is inferred that this compound is also a potent inhibitor of HNE.
Inhibition of Other Serine Proteases (e.g., Chymotrypsin (B1334515), Proteinase K)
This compound and its analogs demonstrate selectivity for elastase, with weaker to no inhibition of other serine proteases like chymotrypsin and proteinase K. researchgate.netnih.gov While some related compounds, like lyngbyastatin 4, show inhibitory activity against chymotrypsin, the lyngbyastatin series, in general, is recognized for its selective and potent inhibition of elastase. mdpi.com For instance, largamides A-C, other depsipeptides, showed no inhibition against chymotrypsin and trypsin at concentrations up to 50 µM. frontiersin.org Tutuilamides A and B, which are also related, showed potent inhibition of proteinase K with IC₅₀ values of 103.7 nM and 87.6 nM, respectively. escholarship.org
Molecular Basis of Enzyme-Inhibitor Interaction
The inhibitory action of this compound and related compounds is attributed to their ability to act as substrate mimics and occupy key subsites within the enzyme's active site.
Role as Substrate Mimics
Lyngbyastatins are understood to function as substrate mimics for elastase. frontiersin.org This mode of action involves the inhibitor molecule fitting into the active site of the enzyme in a manner similar to the natural substrate. mdpi.com The rigid cyclic structure of these depsipeptides, which is stabilized by hydrogen bonds, makes the inhibitor difficult for the protease to hydrolyze. nih.gov
Occupancy of Enzyme Subsites (e.g., S1-S4)
The molecular mechanism involves the occupation of the S1 to S4 subsites of the elastase enzyme by specific residues of the lyngbyastatin molecule. frontiersin.orgmdpi.com The 2-amino-2-butenoic acid (Abu) residue and the N-terminal amino acids of the inhibitor play a crucial role in binding to these subsites. frontiersin.orgmdpi.com X-ray co-crystal structure analyses of the related lyngbyastatin 7 with PPE revealed that the Abu moiety and N-terminal residues occupy the S1 to S4 subsites. frontiersin.org Specifically, the ethylidene moiety of the Abu unit has non-bonded interactions with Ser203 and forms hydrogen bonds with Gly201 and Ser222, as well as an indirect hydrogen bond with Thr44 through a water molecule. frontiersin.org This effective occupation of the active site subsites is fundamental to the potent and selective inhibition of elastase by the lyngbyastatin family of compounds. researchgate.net
Critical Hydrogen Bonding and Non-Bonded Interactions within the Active Site
The potent and selective inhibition of serine proteases, particularly elastase, by this compound is attributed to extensive and specific interactions within the enzyme's active site. scienceopen.com The mechanism relies on a combination of critical hydrogen bonds and other non-bonded interactions that stabilize the inhibitor-enzyme complex. The 3-amino-6-hydroxy-2-piperidone (Ahp) residue, a characteristic feature of this class of cyclic depsipeptides, plays a pivotal role in establishing these interactions. frontiersin.orgmdpi.com
While a specific co-crystal structure for this compound with elastase is not detailed in the provided sources, analysis of closely related compounds like tutuilamide A and lyngbyastatin 7 reveals the nature of these interactions. scispace.com For instance, the crystal structure of elastase in complex with tutuilamide A showed extensive binding interactions within the substrate-binding pocket. scispace.com It is proposed that this compound adopts a similar binding mode. Key hydrogen bonds are formed between the inhibitor and the amino acid residues of the enzyme's active site. These interactions effectively mimic the transition state of the natural substrate, leading to potent inhibition.
| Compound | IC₅₀ against Porcine Pancreatic Elastase (nM) |
|---|---|
| This compound | 3.2 |
| Lyngbyastatin 6 | 3.3 |
| Lyngbyastatin 7 | 8.3 |
| Somamide B | 9.5 |
This table presents the 50% inhibitory concentrations (IC₅₀) of this compound and related compounds, demonstrating their potent activity against porcine pancreatic elastase. frontiersin.orgresearchgate.netacs.org
Conformational Stability and Rigidity of the Cyclic Core
A defining characteristic of the lyngbyastatin family of inhibitors is the conformational rigidity of their cyclic core. scienceopen.com This structural stability is crucial for their potent biological activity, as it pre-organizes the molecule into a conformation that is complementary to the enzyme's active site, thereby reducing the entropic penalty upon binding.
The rigidity of the six-unit cyclic depsipeptide core is primarily maintained by transannular hydrogen bonds. scienceopen.comnih.gov Specifically, a strong hydrogen bond is typically formed between the amide proton of the valine (Val) residue and the carbonyl oxygen of the 3-amino-6-hydroxy-2-piperidone (Ahp) unit located on the opposite side of the macrocycle. scienceopen.comnih.gov This internal hydrogen bond acts as a structural brace, locking the cyclic core into a defined, rigid conformation. scienceopen.comnih.gov
This inherent rigidity makes the hydrolysis of the inhibitor by the target protease difficult, contributing to its efficacy as an inhibitor. scienceopen.com The cyclic structure and the presence of modified amino acids, such as Ahp and 2-amino-2-butenoic acid (Abu), also confer significant resistance to proteolytic degradation in biological systems, a favorable property for a therapeutic lead. mdpi.comnih.gov Studies on the closely related lyngbyastatin 7 have demonstrated its excellent stability in human serum and against metabolic enzymes, a trait that is likely shared by this compound due to their structural similarity. nih.gov
Structure Activity Relationship Sar Investigations
Identification of Essential Amino Acid Residues for Potency and Selectivity
The biological activity of the lyngbyastatin family is dictated by specific amino acid residues within its cyclic depsipeptide structure. The core scaffold, a 19-membered ring, and its pendant side chain work in concert to interact with the target enzyme. rsc.orgfrontiersin.org
The 3-amino-6-hydroxy-2-piperidone (Ahp) residue is a hallmark of a large class of cyanobacterial protease inhibitors and is considered the classical pharmacophore, essential for their inhibitory activity against serine proteases. rsc.orgresearchgate.net This unusual amino acid is believed to act as a substrate mimic, playing a critical role in the mechanism of enzyme inhibition. researchgate.netfrontiersin.org The presence of the Ahp unit is a conserved feature among many potent elastase inhibitors, including the lyngbyastatins, and is fundamental to their bioactivity. frontiersin.orgresearchgate.netmdpi.com However, studies on lyngbyastatin 6, an O-methylated derivative, show that the hydroxyl group on the Ahp unit is not critical for the inhibition of elastase, indicating that modifications at this position can be tolerated without a complete loss of activity. mdpi.com
The 2-amino-2-butenoic acid (Abu) residue, situated adjacent to the Ahp moiety, is a key determinant of the molecule's selectivity for elastase. rsc.orgresearchgate.net While the Ahp unit provides the core inhibitory function, the Abu residue appears to drive the specificity towards chymotrypsin-like enzymes such as porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE). rsc.orgtandfonline.com It is proposed that the Abu moiety occupies the S1 subsite of the elastase recognition pocket. researchgate.netnih.gov The ethylidene group of the Abu residue is thought to be stabilized by a CH/π interaction within this pocket, an interaction also observed in the co-crystal structure of another Abu-containing inhibitor bound to PPE. frontiersin.orgresearchgate.netnih.gov This specific interaction is a major contributor to the high affinity and selectivity that lyngbyastatins exhibit for elastase over other serine proteases like trypsin and chymotrypsin (B1334515). researchgate.net
While the cyclic core containing Ahp and Abu is crucial, the pendant side chain also plays an essential role in modulating the potency of elastase inhibition. mdpi.comnih.gov SAR studies reveal that the side chain is not merely a passive component but is vital for achieving high activity. nih.gov For instance, when the side chain of lyngbyastatin 7 was synthetically shortened to a simple acetyl group, the inhibitory activity against HNE decreased by over 300-fold. nih.gov Further studies on synthetic analogues of lyngbyastatin 7 showed that the HNE binding pocket seems to prefer more lipophilic terminal side chains. nih.gov Comparisons between lyngbyastatins 7, 8, 9, and 10, which share the same depsipeptide core but have different side chains, showed that lyngbyastatin 7 is the most potent. mdpi.com The reduced potency of lyngbyastatins 8-10 may be due to less favorable electrostatic interactions and hydrogen bonding by their exclusively hydrophobic side chains compared to the side chain of lyngbyastatin 7. mdpi.com
Table 1: Role of Key Moieties in Lyngbyastatin 5 Activity
| Moiety | General Function | Specific Contribution | Citation |
| 3-amino-6-hydroxy-2-piperidone (Ahp) | Primary Pharmacophore | Essential for serine protease inhibitory activity. Acts as a substrate mimic. | rsc.orgresearchgate.netfrontiersin.org |
| 2-aminobutenoic acid (Abu) | Selectivity Determinant | Confers high selectivity for elastase by interacting with the S1 subsite. | rsc.orgresearchgate.netresearchgate.nettandfonline.com |
| Pendant Side Chain | Potency Modulator | Essential for high potency; variations in length and lipophilicity significantly alter inhibitory activity. | mdpi.comnih.gov |
Comparative SAR Studies Across Lyngbyastatin Analogues (e.g., Lyngbyastatins 4, 6, 7, Somamide B)
Comparative analysis of this compound with its naturally occurring analogues provides significant insight into the SAR of this compound class. Lyngbyastatins 4, 5, 6, 7, and somamide B all potently inhibit porcine pancreatic elastase (PPE) with IC50 values in the low nanomolar range. researchgate.netnih.gov this compound and lyngbyastatin 6 were found to be the most potent against elastase, with IC50 values of 3.2 nM and 3.3 nM, respectively. researchgate.nettandfonline.com These compounds are significantly less active against chymotrypsin, with IC50 values in the micromolar range, and show no activity against trypsin, highlighting their selectivity for elastase. researchgate.net The potent and selective inhibition is a shared characteristic among analogues that contain the Ahp-Abu cyclic core. frontiersin.orgfrontiersin.org Symplostatins 5-10, which are also Abu-containing cyclodepsipeptides, show potent elastase inhibition, with studies indicating that N-Me-Tyr residues confer slightly higher potency than N-Me-Phe residues. frontiersin.orgtandfonline.com
Table 2: Comparative Inhibitory Activity (IC50) of this compound and Analogues
| Compound | Porcine Pancreatic Elastase (PPE) IC50 | Chymotrypsin IC50 | Citation |
| This compound | 3.2 nM | 2.8 µM | researchgate.net |
| Lyngbyastatin 6 | 3.3 nM | 2.5 µM | researchgate.net |
| Lyngbyastatin 7 | 8.3 nM | 2.5 µM | researchgate.netnih.gov |
| Somamide B | 9.5 nM | 4.2 µM | researchgate.netnih.gov |
| Lyngbyastatin 4 | 13.9 nM | 4.3 µM | researchgate.net |
| Symplostatin 5 | 195 nM | - | frontiersin.org |
Insights from X-ray Co-crystallography of Lyngbyastatin-Enzyme Complexes (e.g., Lyngbyastatin 7-PPE)
X-ray crystallography provides atomic-level insights into how inhibitors bind to their target enzymes. To understand the SAR of this class of compounds, the co-crystal structure of the potent inhibitor lyngbyastatin 7 complexed with porcine pancreatic elastase (PPE) was solved at a 1.55 Å resolution. frontiersin.orgrcsb.org This structural analysis revealed that the inhibitors function as substrate mimics. frontiersin.orgnih.gov The Abu moiety and the N-terminal residues of the pendant side chain occupy the S1 to S4 subsites of the enzyme. frontiersin.orgnih.gov The structure confirmed key interactions, including hydrogen bonding between the inhibitor and enzyme residues Gly201 and Ser222. frontiersin.orgnih.gov It also showed an indirect hydrogen bond with Thr44 mediated by a water molecule. frontiersin.orgnih.gov These detailed structural insights for a close analogue provide a powerful model for understanding how this compound engages with and inhibits elastase.
Computational Chemistry Approaches to SAR Elucidation (e.g., Molecular Docking)
Computational methods, such as molecular docking, are instrumental in dissecting the SAR of complex natural products. uneb.brnih.gov These techniques simulate the binding of a ligand (e.g., this compound) into the active site of a target protein (e.g., elastase) to predict the preferred binding conformation and estimate the strength of the interaction. uneb.brijpsonline.com For the lyngbyastatin class, docking studies can rationalize the experimental findings from SAR analyses. nih.gov By building a model based on the X-ray crystal structure of the lyngbyastatin 7-PPE complex, researchers can computationally explore how modifications to the structure of this compound would affect its binding affinity. rcsb.orgijpsonline.com These models can map and quantify the critical hydrogen bonds and hydrophobic interactions, such as the CH/π interaction involving the Abu moiety, that stabilize the inhibitor within the enzyme's active site. nih.govnih.gov This computational approach allows for a rapid evaluation of virtual analogues, helping to prioritize the synthesis of new compounds with potentially improved properties. nih.govcriver.com
Chemical Synthesis and Analog Generation
Total Synthesis Methodologies
The total synthesis of Lyngbyastatin 5 and its congeners is a formidable challenge due to the presence of several chiral centers, unusual amino acid residues, and a macrocyclic depsipeptide core. Research has primarily focused on convergent synthetic strategies to efficiently assemble the complex structure.
Convergent Synthetic Strategies for Lyngbyastatin Core Structures
The total synthesis of Lyngbyastatins, including the closely related analogue Lyngbyastatin 7, has been successfully achieved using convergent strategies. acs.org This approach involves the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages of the synthesis. A common strategy is to dissect the molecule into the macrocyclic core and the side chain.
For the synthesis of the Lyngbyastatin core, a logical disconnection approach would involve the preparation of several key building blocks. Based on the synthesis of Lyngbyastatin 7, these would likely include:
A protected dipeptide fragment.
A fragment containing the unique 3-amino-6-hydroxy-2-piperidone (Ahp) moiety.
A building block incorporating the (Z)-2-amino-2-butenoic acid (Abu) residue.
The linear peptide precursor to the side chain.
These fragments are synthesized through multi-step sequences and then strategically coupled to form a linear precursor, which is subsequently cyclized to yield the macrocyclic core. nih.gov The late-stage attachment of the side chain to the macrocycle is a key feature of this convergent approach, which also facilitates the straightforward diversification for the generation of analogues. nih.gov
Optimization of Key Synthetic Steps
The successful synthesis of complex molecules like this compound hinges on the optimization of crucial chemical transformations. Key steps that often require careful optimization include peptide couplings and the final macrolactamization.
Peptide Coupling: The formation of amide bonds between sterically hindered or unusual amino acids can be challenging. The choice of coupling reagents is critical to ensure high yields and minimize racemization. Reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are often employed for efficient peptide bond formation. nih.gov The optimization of solvent systems and the use of additives can further enhance the efficiency of these coupling reactions.
Macrolactamization: The ring-closing step to form the macrocycle is often a low-yielding process due to competing intermolecular reactions. Optimization of this step is paramount. Key factors that are systematically varied include:
Cyclization Site: The position of the final amide bond formation is carefully selected to minimize steric hindrance. In the synthesis of the related Lyngbyastatin 7, macrolactamization was chosen over macrolactonization due to the generally higher nucleophilicity of an amino group compared to a hydroxyl group. nih.gov
Coupling Reagents: A screening of various coupling reagents is often performed to identify the most effective one for the specific macrocyclization.
Reaction Conditions: High dilution conditions are typically employed to favor the intramolecular cyclization over intermolecular polymerization. The choice of solvent and base is also critical for maximizing the yield of the desired macrocycle. nih.gov
Below is a table summarizing the screening of coupling reagents for the macrolactamization step in the synthesis of the Lyngbyastatin 7 macrocyclic core, which provides insights into the optimization process applicable to this compound.
| Entry | Coupling Reagent | Solvent | Base | Yield (%) |
| 1 | HATU | CH₂Cl₂ | DIEA | 55 |
| 2 | HBTU | CH₂Cl₂ | DIEA | 42 |
| 3 | PyBOP | CH₂Cl₂ | DIEA | 38 |
| 4 | DPPA | DMF | NaHCO₃ | 25 |
| 5 | DEPC | CH₂Cl₂ | Et₃N | 48 |
This table is illustrative and based on data from the synthesis of a closely related analogue, Lyngbyastatin 7. nih.gov
Development of Scalable Synthesis Protocols
A significant hurdle in the development of natural products as therapeutic agents is the "supply problem." Therefore, developing scalable synthetic routes is a critical objective. For Lyngbyastatin 7, a close structural relative of this compound, a scalable synthesis of the key building blocks has been developed, with several components prepared on the gram scale. nih.gov This involved refining reaction conditions and simplifying purification procedures to make the synthesis more efficient and amenable to larger-scale production. acs.org
The scalable synthesis of the four main building blocks of Lyngbyastatin 7 was achieved with improved yields, and the macrocyclic core was successfully obtained on a gram scale. nih.gov This demonstrates the feasibility of producing substantial quantities of the core structure of Lyngbyastatin-class molecules, which is a crucial step towards extensive preclinical and clinical evaluation.
Design and Preparation of Focused Libraries of Synthetic Analogues
To explore the structure-activity relationships (SAR) and to optimize the therapeutic potential of this compound, the design and synthesis of focused libraries of analogues are essential. A pilot library of analogues has been designed and synthesized for Lyngbyastatin 7, providing a blueprint for similar work on this compound. nih.gov
The design of these libraries is often guided by a desire to probe the importance of specific structural motifs and to modulate the physicochemical properties of the parent molecule. The convergent synthetic strategy is particularly advantageous for library synthesis, as modifications can be introduced in the final steps of the synthesis by using different building blocks. For instance, the late-stage attachment of the side chain allows for the creation of a variety of analogues with diverse side chains from a common macrocyclic intermediate. nih.gov This approach enables the rapid generation of a focused library to investigate the role of the side chain in biological activity.
Strategies for Modulating Molecular Properties through Analog Synthesis
The synthesis of analogues is a powerful tool for modulating the molecular properties of a lead compound like this compound to improve its drug-like characteristics. Key properties that are often targeted for modulation include potency, selectivity, solubility, and metabolic stability.
For the Lyngbyastatin class of compounds, structure-activity relationship studies have revealed the crucial role of the side chain in elastase inhibition. nih.gov This indicates that the minimal structural requirements for activity extend beyond the Ahp and Abu moieties, which were initially thought to be the primary determinants of antiprotease activity and selectivity. acs.org
Strategies for modulating molecular properties through analog synthesis include:
Modification of the Side Chain: By introducing different functional groups into the side chain, it is possible to alter the lipophilicity and polarity of the molecule. For example, the incorporation of groups like cyclohexyl or morpholine (B109124) can be used to modulate the calculated LogD (a measure of lipophilicity), which can in turn affect properties such as absorption and bioavailability. nih.gov
Alterations to the Macrocyclic Core: While more synthetically challenging, modifications to the amino acid residues within the macrocycle can provide insights into the key interactions with the biological target.
Stereochemical modifications: The synthesis of stereoisomers can help to elucidate the optimal three-dimensional conformation for biological activity.
The following table presents a conceptual design for a focused library of this compound analogues, highlighting strategies for modulating molecular properties.
| Analogue | Modification | Targeted Property Modulation |
| L5-A1 | Replacement of the side chain with a more polar moiety | Increased hydrophilicity, potentially improved solubility |
| L5-A2 | Introduction of a bulky hydrophobic group to the side chain | Increased lipophilicity, potential for enhanced cell permeability |
| L5-A3 | Modification of the N-methyltyrosine residue | Probing the importance of this residue for target binding |
| L5-A4 | Epimerization at a key chiral center | Understanding the stereochemical requirements for activity |
This table is a conceptual representation of a focused library design for this compound.
Biological Impact and Potential Targets Academic Research Focus
Role of Elastase Inhibition in Cellular and Tissue Homeostasis
Lyngbyastatin 5 is a member of the lyngbyastatin series of cyclic depsipeptides, which are recognized as potent inhibitors of certain serine proteases. mdpi.com A primary target of this compound is elastase, a protease enzyme that plays a crucial role in the breakdown of proteins. nih.govmdpi.com Human neutrophil elastase (HNE), in particular, is known to degrade a wide array of proteins in the extracellular matrix (ECM), which provides structural and biochemical support to surrounding cells. nih.gov
The structural integrity of tissues relies heavily on the components of the extracellular matrix, most notably elastin, which provides elasticity, as well as collagen and fibronectin. nih.govmdpi.com Human neutrophil elastase is capable of breaking down these essential proteins. nih.gov Under normal physiological conditions, the activity of elastase is tightly regulated by endogenous inhibitors. nih.gov However, in pathological states, an imbalance leading to excessive elastase activity can cause significant tissue damage through the degradation of the ECM. nih.govresearchgate.net
This compound, along with its analogues lyngbyastatin 6 and 7, are potent and selective inhibitors of elastase. researchgate.netfrontiersin.org Research has shown that these compounds inhibit porcine pancreatic elastase in a competitive manner. tandfonline.com The 2-amino-2-butenoic acid (Abu) moiety present in the structure of these lyngbyastatins is thought to be a key contributor to their selectivity for elastase. tandfonline.com By potently inhibiting elastase, this compound can prevent the breakdown of critical ECM components, thereby playing a modulatory role in maintaining tissue structure and homeostasis. nih.gov
Dysregulation of elastase activity is closely linked to the pathogenesis of numerous inflammatory diseases. nih.gov At sites of inflammation, a massive release of elastase from neutrophils can overwhelm the body's natural inhibitors, leading to sustained inflammatory responses and tissue injury. nih.govresearchgate.net This uncontrolled proteolytic activity is a characteristic feature of conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute lung injury, and rheumatoid arthritis. nih.govfrontiersin.org
The potent inhibitory action of this compound on elastase suggests its potential to influence these inflammatory processes. mdpi.com By blocking the enzymatic activity of elastase, the compound can mitigate the tissue destruction that fuels and characterizes many inflammatory conditions. researchgate.net The development of novel elastase inhibitors is therefore an area of significant therapeutic interest for a wide range of diseases. nih.gov
Investigation of Cytotoxicity in Cellular Models (for Lyngbyastatins 5-7 collectively)
Lyngbyastatins 5-7, isolated from marine cyanobacteria, have been evaluated for their biological activity, including their cytotoxicity against various cancer cell lines. jmaterenvironsci.comfrontiersin.org While these compounds are primarily recognized as potent elastase inhibitors, the mechanisms underlying their cytotoxic effects are an area of ongoing research. mdpi.comresearchgate.net Studies on related compounds from marine cyanobacteria suggest that cytotoxicity is often mediated through the induction of programmed cell death, or apoptosis. mdpi.comresearchgate.net
| Compound | IC50 (nM) | Source |
|---|---|---|
| This compound | 3.2 | frontiersin.org |
| Lyngbyastatin 6 | 3.3 | frontiersin.org |
| Lyngbyastatin 7 | 8.3 | frontiersin.org |
Apoptosis is a controlled process of cell death that is crucial for normal development and tissue homeostasis; many anticancer drugs function by modulating apoptosis in tumor cells. mdpi.com The cytotoxic effects of many natural products derived from marine cyanobacteria have been linked to the induction of apoptosis. mdpi.comresearchgate.net This programmed cell death can be identified through various cellular and molecular changes. mdpi.com While direct studies on apoptosis induction by this compound are limited, the broader class of cyanobacterial depsipeptides is known to exert anticancer effects through mechanisms that include apoptosis. researchgate.netresearchgate.net The cytotoxicity observed for Lyngbyastatins 5-7 in cancer cell lines, such as LoVo colon adenocarcinoma and HCT8 ileocecal colorectal cancer cells, points toward complex cellular mechanisms that may involve apoptotic pathways. jmaterenvironsci.com
Cell cycle arrest is a common mechanism by which cytotoxic agents halt the proliferation of cancer cells, often leading to apoptosis. mdpi.comjmb.or.kr Several compounds derived from marine cyanobacteria have been shown to induce cell cycle arrest. mdpi.comresearchgate.netresearchgate.net For instance, other dolastatin analogues have been found to cause an arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis. researchgate.netrsc.org Although specific studies detailing the effects of Lyngbyastatins 5-7 on the cell cycle are not extensively documented in the provided literature, it is a recognized mechanism of action for cytotoxic peptides from this source. mdpi.comresearchgate.net The investigation of cell cycle arrest is a key component in understanding the full spectrum of the cytotoxic activity of these compounds. mdpi.com
Examination of Oxidative Damage Pathways
The cytotoxic mechanisms of compounds derived from marine cyanobacteria are multifaceted, with several studies indicating an implication of oxidative damage. researchgate.netmdpi.com This process is characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products through antioxidant defenses. iarc.fr An excess of ROS can lead to oxidative damage to crucial biomolecules such as lipids, proteins, and DNA, interfering with signaling pathways and compromising cellular function. researchgate.net
While direct studies on this compound's role in oxidative damage are not extensively detailed, the broader class of cyanobacterial metabolites is known to induce cytotoxicity through this pathway. researchgate.netresearchgate.netresearchgate.net The induction of oxidative stress can trigger apoptotic cell death, a key mechanism in the anticancer potential of these natural products. researchgate.net For instance, research on extracts from Lyngbya aestuarii has shown significant antioxidant activity, including the ability to scavenge free radicals and chelate metal ions, which demonstrates the interaction of Lyngbya-derived compounds with oxidative pathways. jmaterenvironsci.com The disruption of normal redox balance is a recognized indicator of cytotoxicity for these marine compounds. mdpi.com
Characterization of Alterations in Caspase Cascade
The caspase cascade is a central component of the apoptotic machinery, comprising a family of cysteine aspartate proteases that execute programmed cell death. researchgate.netmdpi.com These proteases are present as inactive zymogens and are activated in a hierarchical cascade upon receiving an apoptotic signal. researchgate.net The cascade is typically initiated by initiator caspases (e.g., caspase-8, caspase-9), which then cleave and activate effector caspases (e.g., caspase-3, caspase-7), leading to the systematic dismantling of the cell. mdpi.combosterbio.com
Alterations in the caspase cascade are a frequently cited mechanism for the cytotoxic effects of marine cyanobacterial compounds. mdpi.comjmaterenvironsci.com Although specific studies detailing the direct impact of this compound on individual caspases are limited, related compounds from cyanobacteria have been shown to activate this pathway. For example, dolastatin 10 and cryptophycin (B1240208) 1 are known to induce apoptosis through the activation of caspase-3. researchgate.netmdpi.comresearchgate.net The activation of the caspase cascade is a key indicator of apoptosis and is considered a significant aspect of the bioactivity of these marine-derived peptides. researchgate.net
Investigation of Changes in Protein Levels
The induction of apoptosis by cyanobacterial metabolites often involves alterations in the levels of specific proteins that regulate cell death pathways. researchgate.netjmaterenvironsci.com A critical family of regulatory proteins is the Bcl-2 family, which consists of both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) members. researchgate.netmdpi.com The balance between these opposing factions determines the cell's susceptibility to apoptotic stimuli, particularly through the intrinsic or mitochondrial pathway. mdpi.com
Research on related cyanobacterial compounds provides insight into these mechanisms. For example, treatment with dolastatin 10 has been observed to increase the levels of the pro-apoptotic protein Bad. researchgate.netresearchgate.net Similarly, the compound lagunamide A was found to upregulate pro-apoptotic Bcl-2 proteins while downregulating their anti-apoptotic counterparts. rsc.org Such modulation of protein levels shifts the cellular balance in favor of apoptosis, contributing to the compound's cytotoxic effect. This represents another key mechanism through which compounds like this compound may exert their biological effects. researchgate.netmdpi.com
Analysis of Membrane Ion Dynamics Alterations
Several bioactive compounds isolated from marine cyanobacteria, particularly from the genus Lyngbya, are known to exert their effects by modifying cell membrane dynamics and altering ion transport. researchgate.netresearchgate.netjmaterenvironsci.com The regulation of ion flow across the cell membrane is crucial for maintaining cellular homeostasis, and its disruption can trigger cell death pathways. researchgate.net These compounds can act as inhibitors or activators of specific ion channels, such as voltage-gated sodium and calcium channels. researchgate.netmdpi.comresearchgate.net
The table below details the effects of various compounds from Lyngbya species on membrane ion channels, illustrating a common mechanism of action for metabolites from this genus.
| Compound | Source Organism | Target | Effect | Reference |
|---|---|---|---|---|
| Hermitamides A–B | Lyngbya majuscula | Voltage-gated sodium channels | Inhibition | researchgate.netresearchgate.net |
| Kalkitoxin | Lyngbya majuscula | Voltage-gated sodium channels | Activation | researchgate.netresearchgate.net |
| Malevamide E | Symploca laete-viridis (a Lyngbya-related genus) | Calcium channels | Calcium influx inhibition | mdpi.com |
This modulation of ion channel activity represents a significant pathway for the cytotoxicity of marine cyanobacterial peptides. researchgate.net
Exploration of Other Putative Molecular Targets via Computational Approaches
Modern drug discovery often utilizes computational techniques, such as in silico molecular docking, to predict the interactions between bioactive compounds and potential molecular targets. neliti.com These approaches help to identify and understand drug-receptor interactions, guiding the development of more potent and specific inhibitors. neliti.com Several studies have applied these computational methods to explore the molecular targets of lyngbyastatins and related cyanobacterial compounds. researchgate.netkamarajcollege.ac.in
For instance, molecular docking studies on Lyngbyastatin and its analogue, Lyngbyastatin-2, have predicted strong binding affinities to the Epidermal Growth Factor Receptor (EGFR). researchgate.netneliti.comphcogj.com EGFR is a key protein in signaling pathways that are often overactive in various cancers. kamarajcollege.ac.in One such study identified specific amino acid residues within the EGFR tyrosine kinase domain that are crucial for the interaction with a lyngbyastatin molecule. phcogj.com
The table below summarizes the results of a molecular docking study of a lyngbyastatin compound with the EGFR tyrosine kinase protein.
| Parameter | Value/Description | Reference |
|---|---|---|
| Target Protein | Epidermal Growth Factor Receptor (EGFR) tyrosine kinase | phcogj.com |
| Ligand | Lyngbyastatin | phcogj.com |
| Docking Score (Glide) | -9.33678 | phcogj.com |
| Interacting Residues (Hydrogen Bonds) | Lys195, Leu192, His190, Arg131, Glu231, Arg319 | phcogj.com |
These computational findings suggest that EGFR is a putative molecular target for lyngbyastatins and highlight the potential of these compounds as inhibitors in cancer-related pathways. kamarajcollege.ac.inphcogj.com
Proposed Ecological Role of Lyngbyastatins in Cyanobacteria
The production of a vast array of potent secondary metabolites by cyanobacteria like Lyngbya spp. is believed to be a result of evolutionary adaptation. mdpi.com These compounds, including the lyngbyastatins, are thought to serve important ecological functions for the producing organism. nih.gov The leading hypothesis is that they act as allelochemicals, providing a chemical defense against various environmental pressures. researchgate.net
This chemical defense can be directed against herbivores (grazing pressure) and competing microorganisms. researchgate.net For example, the presence of these toxic or unpalatable metabolites makes mats of Lyngbya majuscula undesirable for most macroherbivores, such as fish and urchins. si.edu Furthermore, these compounds can inhibit the growth of other bacteria and microalgae, giving the cyanobacterium a competitive advantage in its habitat. nih.govresearchgate.net The fact that these defensive compounds also target molecular pathways in mammalian cells is likely due to the conserved nature of these biological systems across different organisms. researchgate.net Thus, the potent bioactivity of lyngbyastatins is likely a consequence of their primary role as defensive agents in their marine environment. mdpi.comresearchgate.net
Future Research Directions and Methodological Advances
Integration of Advanced Screening Platforms for New Target Identification
Future research on Lyngbyastatin 5 and related natural products will benefit from advanced screening platforms to identify new molecular targets beyond elastase. Techniques like affinity selection-mass spectrometry (ASMS), where the compound is used as bait to "fish" for binding partners in cell lysates, can rapidly identify potential targets. nih.gov Cell-based high-content screening (HCS) can reveal phenotypic changes induced by the compound, providing clues about its mechanism of action. nih.gov Furthermore, platforms like drug affinity responsive target stability (DARTS) can identify protein targets without requiring chemical modification of the natural product. medchemexpress.com Integrating these technologies can uncover novel therapeutic applications for this class of molecules. nih.govrsc.org
Application of Structural Biology Techniques for Detailed Binding Mechanism Elucidation
Structural biology, particularly X-ray crystallography, is essential for understanding how these inhibitors interact with their targets at an atomic level. researchgate.net The co-crystal structure of Lyngbyastatin 7 with porcine pancreatic elastase has already provided invaluable insights into its binding mode, showing how it mimics a natural substrate. nih.govnih.govrcsb.org Future studies could involve crystallizing this compound or its synthetic analogues with human neutrophil elastase to reveal species-specific interactions. This detailed structural information is critical for the rational design of next-generation inhibitors with improved potency and selectivity. mdpi.comresearchgate.net
Genetic Engineering of Cyanobacterial Strains for Enhanced Production and Diversification
The natural production of this compound is typically low, which hampers large-scale studies. mdpi.com Genetic engineering and synthetic biology offer powerful tools to overcome this limitation. researchgate.netresearchgate.net The biosynthetic gene cluster responsible for lyngbyastatin production could be identified and transferred into a fast-growing, genetically tractable cyanobacterial host, such as Anabaena or Synechococcus, for heterologous expression and enhanced production. mdpi.com Furthermore, key enzymes within the pathway could be engineered to accept different substrates, leading to the combinatorial biosynthesis of novel analogues with potentially improved or new biological activities. oup.com
Q & A
Q. What are the standard methodologies for isolating and characterizing Lyngbyastatin 5 from marine cyanobacteria?
this compound is typically isolated using solvent extraction followed by chromatographic techniques like HPLC or flash chromatography. Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and circular dichroism (CD) to confirm peptide backbone configuration and stereochemistry. Comparative analysis with analogs (e.g., Lyngbyastatin 4/7) helps validate structural uniqueness . Experimental protocols must detail purification gradients, solvent systems, and spectroscopic parameters to ensure reproducibility .
Q. Which analytical techniques are essential for determining the structural integrity of this compound during synthesis?
Key techniques include high-resolution MS for molecular weight confirmation, 2D NMR (COSY, NOESY) for amino acid sequencing, and X-ray crystallography for absolute stereochemical assignment. CD spectroscopy is critical for analyzing conformational stability under varying pH/temperature conditions. Researchers should cross-validate results with synthetic standards and reference spectral libraries .
Q. What in vitro models are most appropriate for preliminary screening of this compound’s anticancer properties?
Standard models include human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT-116 for colorectal cancer) treated with this compound in dose-response assays. Metrics like IC50 values, apoptosis markers (e.g., caspase-3 activation), and cell cycle arrest (flow cytometry) are quantified. Assays should include positive controls (e.g., paclitaxel) and solvent controls to account for cytotoxicity artifacts .
Q. How should researchers approach the literature review process to comprehensively assess existing studies on this compound?
Use systematic review protocols with keywords like “this compound bioactivity,” “cyanobacterial protease inhibitors,” and “marine natural products.” Prioritize primary literature from databases like PubMed, SciFinder, and Web of Science. Critically evaluate methodologies in cited works for consistency in bioassay conditions (e.g., enzyme concentrations, incubation times) to identify knowledge gaps .
Q. What are the best practices for ensuring reproducibility in this compound synthesis protocols?
Document reaction conditions (temperature, solvent purity, catalyst loadings) and purification steps meticulously. Validate synthetic batches using orthogonal techniques (e.g., HPLC purity >95%, NMR/MS match to reference data). Share detailed protocols in supplementary materials, including troubleshooting steps for common side reactions (e.g., epimerization) .
Advanced Research Questions
Q. How can researchers design experiments to assess the robustness of this compound’s bioactivity across different assay conditions?
Conduct cross-laboratory validation using standardized enzyme inhibition assays (e.g., trypsin or elastase) with controlled variables: pH, ionic strength, and substrate concentrations. Include statistical power analysis to determine sample sizes and repeat experiments under varying conditions (e.g., temperature fluctuations). Use Bland-Altman plots to assess inter-assay variability .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
Investigate pharmacokinetic factors (e.g., plasma protein binding, metabolic stability) using LC-MS/MS. Employ advanced models like zebrafish xenografts or patient-derived organoids to bridge in vitro-in vivo gaps. Meta-analysis of dose-response curves across studies can identify outliers or context-dependent efficacy .
Q. How can multi-omics data be integrated to elucidate this compound’s polypharmacology?
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map target pathways. Use bioinformatics tools like STRING-DB for network analysis and Gene Ontology (GO) enrichment to identify overrepresented biological processes. Validate hypotheses with CRISPR/Cas9 knockouts of candidate targets in relevant cell lines .
Q. What computational approaches are validated for predicting this compound’s molecular targets and mechanisms of action?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) predict binding affinities to serine proteases. Pharmacophore modeling identifies critical functional groups (e.g., hydroxamate zinc-binding motifs). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What methodologies enable comparative analysis of this compound’s potency against its structural analogs?
Structure-activity relationship (SAR) studies require synthesizing analogs with systematic modifications (e.g., methyl group substitutions, D-amino acid replacements). Test analogs in parallel bioassays under identical conditions. Use multivariate analysis (e.g., PCA) to correlate structural features with activity trends. Reference crystallographic data of analog-target complexes to rationalize potency differences .
Methodological Considerations
- Data Contradiction Analysis : When conflicting bioactivity results arise, re-examine assay conditions (e.g., enzyme lot variability) and validate using orthogonal methods (e.g., SPR vs. fluorescence-based assays) .
- Experimental Design : For in vivo studies, use randomized block designs and blinded scoring to minimize bias. Pre-register protocols on platforms like Open Science Framework to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
